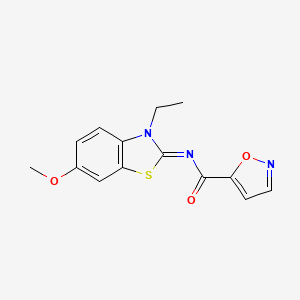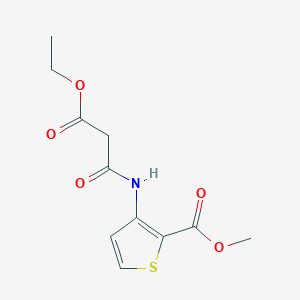![molecular formula C18H21NO3 B6574170 N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide CAS No. 1105230-38-3](/img/structure/B6574170.png)
N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide, also known as EPMB, is a synthetic compound derived from the aromatic amide group of compounds. It is a versatile compound that has been used for a variety of applications, ranging from therapeutic and diagnostic purposes to industrial applications. EPMB has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been found to have a number of biochemical and physiological effects, such as inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production, as well as modulation of cell proliferation and apoptosis.
科学研究应用
N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide has been used in a variety of scientific research applications, such as drug discovery and development, biological testing, and industrial applications. In drug discovery and development, N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide has been used to identify potential new drug targets and to develop new drugs. In biological testing, N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide has been used to study the effects of various compounds on cellular processes, such as cell proliferation, apoptosis, and gene expression. In industrial applications, N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide has been used to synthesize a variety of compounds, such as polymers, plastics, and dyes.
作用机制
The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production, as well as modulating cell proliferation and apoptosis. It is also believed to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Biochemical and Physiological Effects
N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit cyclooxygenase-2 (COX-2) and nitric oxide (NO) production, as well as modulating cell proliferation and apoptosis. In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
实验室实验的优点和局限性
The main advantage of using N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide in laboratory experiments is its versatility. It can be used in a variety of experiments, ranging from drug discovery and development to industrial applications. In addition, it is relatively easy to synthesize and can be stored for long periods of time. The main limitation of using N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide in laboratory experiments is its potential toxicity. It has been found to be toxic in high concentrations, and therefore should be used with caution and in accordance with safety guidelines.
未来方向
There are a number of potential future directions for the use of N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide. These include further research into its biochemical and physiological effects, as well as its potential therapeutic and diagnostic applications. Additionally, further research into its industrial applications could be beneficial, as it could lead to the development of new polymers, plastics, and dyes. Finally, further research into its potential toxicity could help to identify any potential risks associated with its use.
合成方法
N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide can be synthesized using a variety of methods, including the use of a Grignard reaction, a nucleophilic aromatic substitution reaction, and a palladium-catalyzed reaction. In the Grignard reaction, a Grignard reagent is reacted with a methylbenzamide to form an amide. In the nucleophilic aromatic substitution reaction, an aromatic amide is reacted with an alkyl halide to form an amide. In the palladium-catalyzed reaction, an aromatic amide is reacted with a palladium catalyst to form an amide.
属性
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-21-15-8-10-16(11-9-15)22-13-12-19-18(20)17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOLQYKQXCFJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B6574094.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate](/img/structure/B6574095.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-(4-chlorophenyl)acetate](/img/structure/B6574096.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B6574105.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate](/img/structure/B6574125.png)
![3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B6574136.png)
![1,3-dimethyl-7-[(piperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6574138.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine](/img/structure/B6574142.png)

![1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6574147.png)


![3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574178.png)